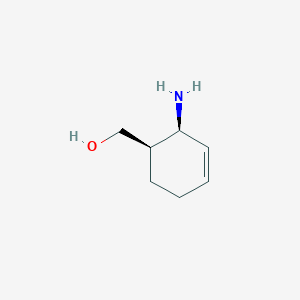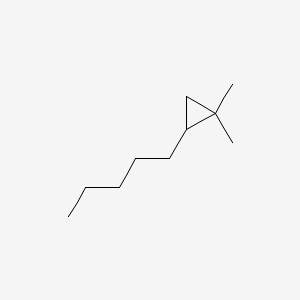
1,1-Dimethyl-2-pentylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-pentylcyclopropane is an organic compound with the molecular formula C₁₀H₂₀. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is notable for its unique structural features, which include two methyl groups and a pentyl group attached to the cyclopropane ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-pentene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 1,1-Dimethyl-2-pentylcyclopropene. This process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, converting the cyclopropane ring into a more stable cyclopentane ring.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopropane derivatives.
科学的研究の応用
1,1-Dimethyl-2-pentylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane transformations.
Biology: The compound is employed in studies related to the biological activity of cyclopropane-containing molecules. It serves as a reference compound to evaluate the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a scaffold for the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials. It is used as an intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1,1-Dimethyl-2-pentylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, altering their function and activity. The specific molecular targets and pathways involved depend on the context of the application and the nature of the substituents on the cyclopropane ring.
類似化合物との比較
1,1-Dimethyl-2-pentylcyclopropane can be compared with other cyclopropane derivatives, such as:
1,1-Dimethylcyclopropane: Lacks the pentyl group, resulting in different chemical and physical properties.
1,2-Dimethylcyclopropane: Has methyl groups at different positions on the ring, leading to variations in reactivity and stability.
Cyclopropane: The simplest member of the cyclopropane family, with no substituents, serving as a reference compound for studying the effects of substituents on cyclopropane chemistry.
The uniqueness of this compound lies in the presence of both methyl and pentyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.
特性
分子式 |
C10H20 |
|---|---|
分子量 |
140.27 g/mol |
IUPAC名 |
1,1-dimethyl-2-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-9-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChIキー |
OGWQGGKDZIXSLA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

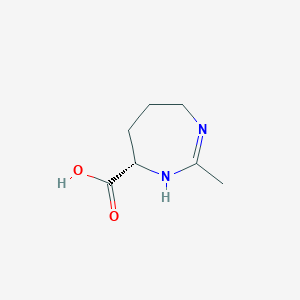
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
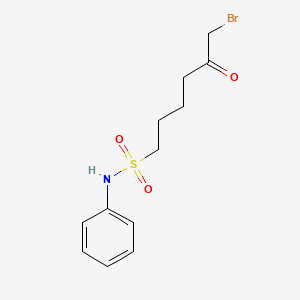
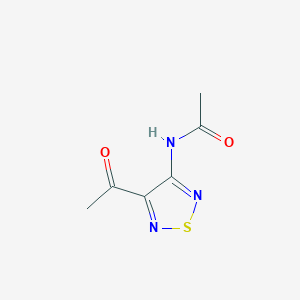
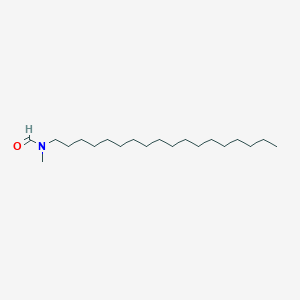





![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
